9-Octyldocosane

Description

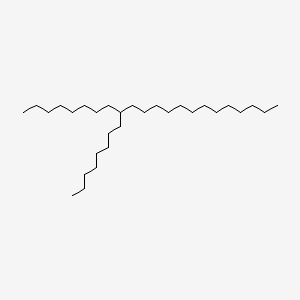

9-Octyldocosane is a hypothetical or minimally studied branched alkane with the molecular formula C₃₀H₆₂, consisting of a 22-carbon docosane backbone and an octyl group (C₈H₁₇) at the 9th position.

Properties

IUPAC Name |

9-octyldocosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62/c1-4-7-10-13-16-17-18-19-20-23-26-29-30(27-24-21-14-11-8-5-2)28-25-22-15-12-9-6-3/h30H,4-29H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCWYGUJADCQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303064 | |

| Record name | Docosane, 9-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55319-83-0 | |

| Record name | Docosane, 9-octyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Docosane, 9-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Octyldocosane can be synthesized through the reaction of n-octylmagnesium bromide with tetradecane . This Grignard reaction involves the formation of a carbon-carbon bond, resulting in the desired branched alkane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of Grignard reagents and alkyl halides under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 9-Octyldocosane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the conditions and reagents used.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for alkanes.

Common Reagents and Conditions:

Oxidation: Reagents such as or are often used.

Substitution: Halogenation typically involves reagents like or under UV light.

Major Products Formed:

Oxidation: Depending on the extent of oxidation, products can range from to .

Substitution: The primary products are alkyl halides .

Scientific Research Applications

9-Octyldocosane has several applications across different fields:

Chemistry: It is used as a model compound in studies of and .

Biology: Its properties are studied in the context of and .

Medicine: Research into its potential as a is ongoing.

Mechanism of Action

The mechanism of action of 9-Octyldocosane is primarily physical rather than chemical. In applications such as lubrication, it functions by forming a stable, low-friction layer on surfaces. Its long carbon chain and branched structure contribute to its effectiveness in reducing wear and tear on mechanical parts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 9-Octyldocosane and related compounds from the evidence:

Key Observations :

- Branching vs. Functional Groups : this compound’s branched alkane structure contrasts with polar functional groups in amides (Oleamide) and esters (isodecyl/dodecyl oleate), which influence solubility and reactivity.

- Chain Length : this compound has a longer carbon chain (C₃₀) compared to C₁₈-based compounds, suggesting higher melting points and viscosity.

Functional Group Impact :

- Alkanes (this compound) : Ideal for applications requiring chemical stability and hydrophobicity.

- Amides (Oleamide) : Used in polymers to modify surface properties (e.g., reduce friction).

- Esters (Isodecyl/Dodecyl Oleate) : Valued in cosmetics for their emollient properties.

Physicochemical Properties

Notable Findings:

- Toxicity : The cyclohexyl-substituted amide derivative in exhibited acute toxicity to Daphnia (EC₅₀ = 4.6 mg/L), suggesting that functional groups and substituents significantly influence ecotoxicological profiles .

- Reactivity : Oleoyl chloride’s high reactivity contrasts with this compound’s inertness, limiting its use in aqueous environments .

Biological Activity

9-Octyldocosane, a long-chain alkane, is part of the family of aliphatic hydrocarbons. Its biological activity is of interest due to its applications in cosmetics and pharmaceuticals, particularly regarding skin penetration and metabolic pathways. This article reviews the existing literature on the biological activity of this compound, focusing on its safety profile, metabolic effects, and potential applications.

This compound (C28H58) is a saturated hydrocarbon with a long carbon chain. Its structure contributes to its lipophilicity, which influences its absorption and distribution in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Skin Penetration : Studies indicate that long-chain alkanes like this compound can enhance the permeability of the skin barrier, making them useful as penetration enhancers in topical formulations.

- Metabolism : Limited studies suggest that long-chain hydrocarbons may undergo metabolic processes in the liver, potentially affecting lipid metabolism.

- Toxicity and Safety : Current assessments indicate that this compound has a benign safety profile with low irritancy and sensitization potential.

Safety Assessments

The Cosmetic Ingredient Review (CIR) has evaluated various long-chain alcohols and alkanes, including those related to this compound. The findings suggest that these compounds do not exhibit significant carcinogenic or reproductive toxicity. For instance, stearyl alcohol and oleyl alcohol, structurally similar to this compound, have been deemed safe for use in cosmetics based on extensive safety data .

Case Studies

- Skin Penetration Enhancers : A study explored the use of octyldodecanol (a related compound) as a vehicle for ceramide delivery in nanoemulsions. The results indicated improved skin penetration and enhanced pharmacokinetic activity .

- Cosmetic Applications : The incorporation of long-chain alkanes in cosmetic formulations has been shown to improve texture and stability while maintaining a low irritation profile .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H58 |

| Lipophilicity | High |

| Skin Penetration Efficacy | Moderate to High |

| Safety Classification | Low irritancy potential |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Octyldocosane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves alkylation or cross-coupling reactions. Key variables include catalyst selection (e.g., palladium-based catalysts for coupling), solvent polarity, and temperature control. For reproducibility, document stoichiometric ratios, purification steps (e.g., column chromatography), and analytical validation (e.g., GC-MS for purity assessment). Researchers should optimize conditions using fractional factorial designs to isolate critical factors affecting yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with emphasis on methylene (-CH₂-) and branching proton signals. Infrared (IR) spectroscopy can validate alkyl chain integrity via C-H stretching (2850–2960 cm⁻¹). Mass spectrometry (MS) should target molecular ion peaks at m/z 422.5 (C₃₀H₆₂) and fragmentation patterns to confirm chain length. Cross-reference spectral data with computational simulations (e.g., DFT) for validation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-property relationships of this compound in complex matrices (e.g., lipid bilayers or polymer composites)?

- Methodological Answer : Employ a tiered experimental design:

- Phase 1 : Conduct controlled solubility studies in model solvents (e.g., hexane, chloroform) to establish baseline partitioning behavior.

- Phase 2 : Use differential scanning calorimetry (DSC) to analyze phase transitions in composite systems, comparing pure this compound with blended formulations.

- Phase 3 : Apply molecular dynamics (MD) simulations to predict interfacial interactions, validating findings with experimental data (e.g., neutron scattering for bilayer penetration depth). Ensure statistical power via sample size calculations and replicate experiments to address variability .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding this compound's thermodynamic properties (e.g., enthalpy of vaporization)?

- Methodological Answer :

- Step 1 : Audit computational parameters (e.g., force fields in MD simulations or basis sets in quantum calculations) for alignment with experimental conditions (e.g., temperature, pressure).

- Step 2 : Perform sensitivity analyses to identify which parameters most affect discrepancies (e.g., van der Waals interactions in branched alkane models).

- Step 3 : Validate via headspace gas chromatography to measure vaporization enthalpy empirically. Use Bayesian statistical frameworks to quantify uncertainty and refine models iteratively .

Q. How should researchers address batch-to-batch variability in this compound samples during longitudinal studies?

- Methodological Answer : Implement a quality control (QC) protocol:

- Pre-Study : Characterize each batch using orthogonal techniques (e.g., HPLC for purity, Karl Fischer titration for moisture content).

- In-Study : Use internal standards (e.g., deuterated analogs) in analytical workflows to normalize instrument response.

- Post-Study : Apply multivariate analysis (e.g., PCA) to distinguish biological effects from batch artifacts. Document all QC data in supplementary materials for peer review .

Methodological Best Practices

- Data Validation : Cross-validate experimental results with independent techniques (e.g., NMR and X-ray crystallography for structural confirmation) to mitigate technique-specific biases .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets, instrument settings, and computational scripts in open repositories .

- Ethical Reporting : Disclose synthetic byproducts, unanticipated side reactions, and failed experiments to aid meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.